molecular formula C18H17N3O4S2 B1675580 7-((Aminobenzo(b)thien-3-ylacetyl)amino)-3-methyl-3-cephem-4-carboxylic acid CAS No. 92218-37-6

7-((Aminobenzo(b)thien-3-ylacetyl)amino)-3-methyl-3-cephem-4-carboxylic acid

Cat. No.: B1675580
CAS No.: 92218-37-6
M. Wt: 403.5 g/mol
InChI Key: UZIXWKQHCIOPLV-FVKWTLKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY 164846 is a new oral cephalosporin, effective against staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, and Neisseria species.

Properties

CAS No.

92218-37-6

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(1-benzothiophen-3-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H17N3O4S2/c1-8-6-27-17-13(16(23)21(17)14(8)18(24)25)20-15(22)12(19)10-7-26-11-5-3-2-4-9(10)11/h2-5,7,12-13,17H,6,19H2,1H3,(H,20,22)(H,24,25)/t12-,13-,17-/m1/s1

InChI Key

UZIXWKQHCIOPLV-FVKWTLKZSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CSC4=CC=CC=C43)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CSC4=CC=CC=C43)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CSC4=CC=CC=C43)N)SC1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-((aminobenzo(b)thien-3-ylacetyl)amino)-3-methyl-3-cephem-4-carboxylic acid
7-(3-benzothienylglycylamido)-3-methyl-3-cephem-4-carboxylic acid
7-BGMCC
LY 164846
LY 164846, (1:6R 2:6A,7B) - isomer
LY 164846, (1:R 2:6A,7B(S*)) - isomer
LY-164846

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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